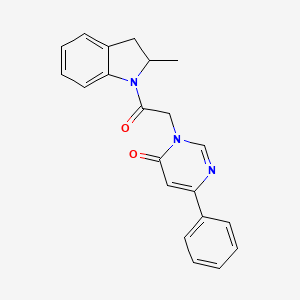

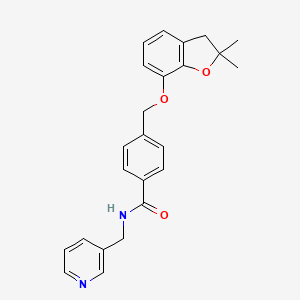

![molecular formula C12H9FN2O5 B2806291 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 188624-46-6](/img/structure/B2806291.png)

2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid” is a chemical compound with a complex structure . It is related to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms . The compound also contains a fluorobenzyl group, which is a benzyl group with a fluorine atom attached .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a fluorobenzyl group attached to an imidazolidine ring, which is further attached to an acetic acid group . The linear formula of a similar compound is given as C15H12O2N3F1 .Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

The compound 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid and its derivatives have been synthesized and evaluated for various biological activities. A related derivative, synthesized through a series of reactions starting from chlorination to afford chloro derivatives and then reacting with different amines, exhibited significant anti-inflammatory and analgesic activities in animal models. These activities were assessed against carrageenan-induced rat paw edema and the writhing test in albino mice, showing potent efficacy in reducing inflammation and pain Maha M. A. Khalifa & Nayira Abdelbaky, 2008.

Chemical Synthesis and Catalysis

The compound's chemistry has been explored in the context of enantioselective catalysis. A study demonstrated the utility of imidazolidinone derivatives in N-heterocyclic carbene (NHC)-catalyzed annulation reactions with α,β-unsaturated aldehydes, highlighting the role of acetic acid as a critical additive for achieving high chemoselectivity. This represents a significant development in the synthesis of imidazoles, showcasing the compound's role in facilitating complex chemical transformations Elizabeth O. McCusker & K. Scheidt, 2013.

Structural and Stability Studies

Investigations into the stability and structure of potential N-heterocyclic carbene precursors featuring the compound's skeleton have provided insights into the electronic properties influencing their reactivity and stability. Computational and experimental analyses revealed the importance of π-framework extension over carbonyl moieties in determining the electrophilicity and instability of these compounds, offering a foundational understanding for designing NHCs with enhanced stability and reactivity M. Hobbs et al., 2010.

Antimicrobial and Anticancer Activities

Further research has expanded into the synthesis of derivatives with antimicrobial and anticancer properties. Substituted benzenesulfonamides derived from a chemotype similar to 2-[3-(3-Fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid were synthesized and evaluated, showing potent activity against aldose reductase, an enzyme implicated in diabetic complications. Some derivatives also demonstrated significant antioxidant potential, underscoring the chemical scaffold's versatility in drug discovery P. Alexiou & V. Demopoulos, 2010.

Propiedades

IUPAC Name |

2-[3-[(3-fluorophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O5/c13-8-3-1-2-7(4-8)5-14-10(18)11(19)15(12(14)20)6-9(16)17/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLVGUBANPOVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C(=O)C(=O)N(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2806209.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2806212.png)

![N-(4-bromophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2806217.png)

![2-Chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-N-(2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2806220.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B2806225.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2806226.png)

![Tert-butyl 6-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2806228.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2806231.png)